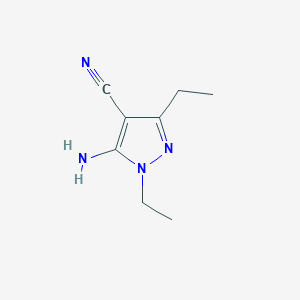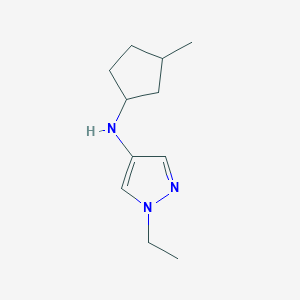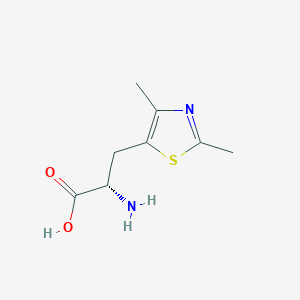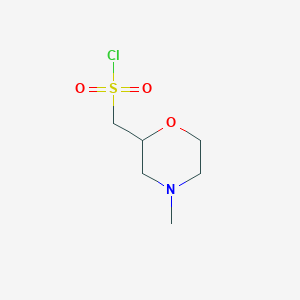
5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenylhydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water at room temperature . The reaction yields the desired pyrazole derivative in high yields (86-96%).
Industrial Production Methods
For industrial production, the same multicomponent reaction can be scaled up using continuous flow reactors. The use of recyclable catalysts and green solvents like water makes the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that this compound can interact with bacterial enzymes, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-4-cyano-1-phenylpyrazole
Uniqueness
5-Amino-1,3-diethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
5-amino-1,3-diethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7-6(5-9)8(10)12(4-2)11-7/h3-4,10H2,1-2H3 |
InChI Key |
VDMUUZGAJDKEHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)

![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)

![2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol](/img/structure/B13268722.png)



amine](/img/structure/B13268746.png)
![1-{[(4-Ethylphenyl)methyl]amino}propan-2-OL](/img/structure/B13268753.png)

![1-[3-(Aminomethyl)cyclohexyl]propan-2-one](/img/structure/B13268759.png)


